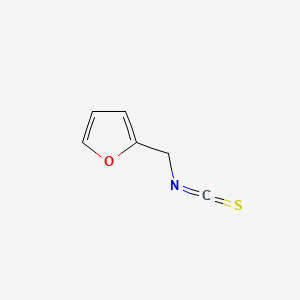

2-(Isothiocyanatomethyl)furan

描述

Significance of Furan (B31954) Derivatives in Medicinal Chemistry and Synthetic Applications

The furan ring is a fundamental structural motif found in numerous natural products and synthetic compounds that are of significant interest to medicinal chemists. nih.govresearchgate.netderpharmachemica.com Its inclusion in a molecule can confer a wide range of therapeutic properties, making it a privileged scaffold in the search for new drugs. researchgate.netutripoli.edu.ly Furan derivatives are integral to many commercially available pharmaceuticals and serve as key intermediates in the synthesis of various therapeutic agents. nih.govijabbr.comwisdomlib.org For example, furfurylamine (B118560) is a precursor in the production of the diuretic furosemide, and 2-acetylfuran (B1664036) is an intermediate in the synthesis of the antibiotic cefuroxime. nih.gov The versatility of the furan ring allows for diverse chemical modifications, enabling researchers to systematically alter structures to optimize biological activity and explore structure-activity relationships (SAR). ijabbr.com The demonstrated therapeutic efficacy of furan-based drugs has consistently inspired the development of new chemotherapeutic agents. researchgate.netutripoli.edu.ly

Broad Spectrum of Biological Activities of Furan-Containing Compounds

Furan derivatives exhibit a remarkable array of pharmacological activities, establishing them as a vital class of heterocyclic compounds in drug discovery. utripoli.edu.lyijabbr.comwisdomlib.org The biological effects can be significantly altered by even minor changes in the substitution pattern on the furan ring. utripoli.edu.ly These compounds are widely investigated for their potential as antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic agents. nih.govwisdomlib.orgresearchgate.net

Anti-inflammatory Effects and Mechanisms

Furan derivatives, particularly those isolated from natural sources, have demonstrated significant anti-inflammatory properties through various mechanisms. nih.govnih.gov Research has shown that these compounds can exert their effects by suppressing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The anti-inflammatory activity is also linked to potent antioxidant capabilities, including the scavenging of free radicals, which mitigates oxidative stress—a key factor in the pathogenesis of chronic inflammation. nih.govpnas.org

The mechanisms often involve the modulation of critical signaling pathways. For instance, some furan derivatives have been found to regulate MAPK (mitogen-activated Protein Kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) pathways, which are central to the inflammatory response. nih.govresearchgate.netnih.gov Certain benzofuran (B130515) lignans (B1203133) inhibit the induction of transcription factors that regulate adipocyte marker genes, suggesting therapeutic potential for obesity-related inflammatory diseases. nih.gov In vitro studies have confirmed that some furan-based compounds can inhibit protein denaturation and proteinase activity, further contributing to their anti-inflammatory profile. researchgate.net

| Compound | Source/Model | Observed Anti-inflammatory Effect | Reference |

|---|---|---|---|

| Bergapten | Carrageenan-induced foot edema in chick | Significant activity with ED50 of 01.6±0.003 mg/kg | nih.gov |

| Oxypeucedanin Hydrate | Carrageenan-induced foot edema in chick | Significant activity with ED50 of 126.4±0.011 mg/kg | nih.gov |

| Furan Fatty Acids (F-acids) | Rat model of adjuvant-induced arthritis | Potent anti-inflammatory activity, more so than EPA ethyl ester | pnas.org |

| XH-14 (Benzofuran derivative) | In vitro studies | Decreased PGE2 production, suggesting COX-2 inhibition | researchgate.net |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The furan nucleus is a core component of many compounds with a broad spectrum of antimicrobial activities. nih.govutripoli.edu.ly Furan derivatives have been synthesized and evaluated for their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. ijabbr.comnih.gov The antimicrobial action of these compounds is often achieved through the selective inhibition of microbial growth and the modification of essential enzymes. nih.govresearchgate.netnih.gov

For example, 5-nitrofuran derivatives have shown inhibitory effects on both standard and clinical isolates of bacteria. nih.gov The furan fatty acid 7,10-epoxyoctadeca-7,9-dienoic acid has been reported to have activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other studies have demonstrated the antibacterial efficacy of furan derivatives against pathogens like Escherichia coli, Proteus vulgaris, and Listeria monocytogenes. ijabbr.com In the realm of antifungal research, certain furan-based hydrazone compounds have emerged as potent agents against Candida albicans and various Fusarium species. utripoli.edu.ly Dibenzofuran compounds have also been noted for their ability to inhibit fungal activity, with MIC values against Candida albicans ranging from 16 µg/mL to 512 µg/mL. researchgate.net

| Compound/Derivative Class | Activity Type | Target Organism(s) | Reference |

|---|---|---|---|

| 2,4-disubstituted furan derivatives | Antibacterial | Escherichia coli, Proteus vulgaris | ijabbr.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Antibacterial | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | ijabbr.com |

| 7,10-epoxyoctadeca-7,9-dienoic acid | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | nih.gov |

| Furan-based hydrazone compounds | Antifungal | Candida albicans, Trichoderma harzianum, Fusarium species | utripoli.edu.ly |

| Dibenzofuran bis(bibenzyl) | Antifungal | Candida albicans | researchgate.net |

| Carbamothioyl-furan-2-carboxamide derivatives | Antibacterial & Antifungal | Various bacterial and fungal strains | mdpi.com |

Anticancer and Antitumor Potential

The furan scaffold is a key pharmacophore in the design of novel anticancer agents. nih.govresearchgate.net Numerous furan-containing compounds, both natural and synthetic, have been investigated for their cytotoxic and antitumor properties against a variety of human cancer cell lines. nih.govderpharmachemica.com For instance, certain furan-2-carboxamide molecules and other derivatives have exhibited potent cytotoxic activities at nanomolar concentrations against cancer cell lines such as NCI-H460. nih.gov

Research has explored the anticancer effects of furan derivatives against breast, lung, and colorectal cancers. ijabbr.comnih.govmdpi.com A novel class of furan-based compounds demonstrated significant activity against the MCF-7 breast cancer cell line, with IC₅₀ values as low as 2.96 μM. nih.gov The mechanism of action for these compounds was found to involve cell cycle arrest at the G₂/M phase and the induction of apoptosis. nih.gov Similarly, benzofuran–oxadiazole hybrids have been identified as potent anticancer candidates against the A549 lung cancer cell line, with one derivative showing an IC₅₀ value of 6.3 ± 0.7 μM, which was lower than the reference drug crizotinib. mdpi.com Furthermore, furan-conjugated tripeptides have shown promise against human cervical cancer cells (HeLa), with one conjugate exhibiting an IC₅₀ of 0.15 ± 0.05 µg/mL. utripoli.edu.ly

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀ Value) | Reference |

|---|---|---|---|

| Furan-based derivative (Compound 7) | MCF-7 (Breast Cancer) | 2.96 μM | nih.gov |

| Furan-based derivative (Compound 4) | MCF-7 (Breast Cancer) | 4.06 μM | nih.gov |

| Benzofuran–oxadiazole hybrid (5d) | A549 (Lung Cancer) | 6.3 ± 0.7 μM | mdpi.com |

| 1,2-dihydronaphtho[2,1-b]furan derivatives (e.g., 3b) | MDA-MB-468 & MCF-7 (Breast Cancer) | Promising anti-proliferative activities | utripoli.edu.lyresearchgate.net |

| Furan-conjugated tripeptide (conjugate 38) | HeLa (Cervical Cancer) | 0.15 ± 0.05 µg/mL | utripoli.edu.ly |

Central Nervous System Activities (Antidepressant, Anxiolytic, Anticonvulsant)

Furan derivatives have been identified as possessing significant activities related to the central nervous system (CNS). nih.govijabbr.com These compounds have been explored for their potential as antidepressants, anxiolytics, and anticonvulsants. utripoli.edu.ly The neuroprotective potential of furan-containing compounds is an area of active research, with studies suggesting they can mitigate oxidative stress and neuroinflammation, which are key factors in neurodegenerative disorders. nih.gov

Specific furan derivatives have shown promise in preclinical models. For example, a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated as potential antidepressant and antianxiety agents. utripoli.edu.ly One compound from this series emerged as a potent antidepressant, believed to act through MAO inhibition. utripoli.edu.ly In the area of anticonvulsant research, certain 1,4-dihydropyridine (B1200194) derivatives containing a furan ring have demonstrated high activity, comparable to the reference drug phenytoin. utripoli.edu.ly Other studies on newly synthesized N-(furan-2-ylmethylene) benzimine derivatives also reported potent CNS depressant activities. derpharmachemica.com

Other Therapeutic Applications (e.g., Diuretic, Anti-ulcer, Antidiabetic)

Beyond the activities previously mentioned, the furan ring is present in drugs with a variety of other therapeutic uses. nih.govutripoli.edu.lyijabbr.com The structural versatility of the furan moiety has allowed for its incorporation into molecules designed to treat a range of conditions, including cardiovascular and gastrointestinal disorders. ijabbr.comwisdomlib.org

One of the most well-known furan-containing drugs is furosemide , a potent diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease. nih.govresearchgate.net In the treatment of gastrointestinal issues, ranitidine , which contains a furan ring as part of its structure, has been widely used as an anti-ulcer agent that works by decreasing stomach acid production. nih.govwisdomlib.org Additionally, furan derivatives have been investigated for anti-hyperglycemic, analgesic, and muscle relaxant properties, highlighting the broad therapeutic potential of this heterocyclic scaffold. nih.govutripoli.edu.lyresearchgate.net

Role of Isothiocyanate Moiety in Bioactive Compounds and Organic Synthesis

The isothiocyanate group is a critical pharmacophore that imparts significant biological activity to the molecules that contain it. Isothiocyanates are recognized for their potent anticancer, anti-inflammatory, and antimicrobial properties. rjpharmacognosy.irnih.govnih.govresearchgate.net The mechanism underlying these effects often involves the high electrophilicity of the isothiocyanate carbon, which readily reacts with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. arkat-usa.orgnih.gov This ability to covalently modify proteins can disrupt cellular pathways essential for the proliferation of cancer cells or the survival of microbial pathogens. nih.govmdpi.com For instance, aromatic isothiocyanates like benzyl (B1604629) isothiocyanate and phenethyl isothiocyanate have demonstrated greater antimicrobial potency compared to their aliphatic counterparts, a property attributed to their ability to better traverse bacterial membranes. nih.govmdpi.comunc.edu

In the realm of organic synthesis, the isothiocyanate moiety serves as a versatile building block. Its electrophilic carbon is a prime target for nucleophilic attack by amines, hydrazines, and other nitrogen nucleophiles, leading to the formation of thiourea (B124793) derivatives. nih.gov These reactions are often the first step in constructing more complex heterocyclic systems, such as thiazoles, thiadiazoles, and triazoles, many of which are themselves of interest for their pharmacological potential. nih.govmdpi.comrsc.orgepa.gov The reactivity of the isothiocyanate can be tuned; for example, acyl isothiocyanates exhibit enhanced reactivity due to the adjacent electron-withdrawing acyl group. nih.gov This tunable reactivity makes ITCs indispensable reagents in combinatorial chemistry and drug discovery.

Research Context of 2-(Isothiocyanatomethyl)furan

Within the broader class of furan-containing isothiocyanates, this compound, also known as furfuryl isothiocyanate, holds a unique structural position. It combines the aromatic furan ring with the reactive isothiocyanate group via a methylene (B1212753) bridge, distinguishing it from derivatives where the NCS group is directly attached to the ring or part of an acyl group.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NOS | google.com |

| Molecular Weight | 139.17 g/mol | google.com |

| CAS Number | 4650-60-6 | google.com |

| Appearance | Orange Oil | acs.org |

| Synonyms | Furfuryl isothiocyanate, 2-Furylmethyl isothiocyanate | google.com |

This table provides key physical and chemical properties of this compound.

A documented synthesis of this compound involves the reaction of furfurylamine with thiophosgene (B130339) in the presence of sodium hydroxide. acs.org Another study explored the isomerization of its structural isomer, furfuryl thiocyanate (B1210189), which converts to the more stable this compound, a process influenced by solvent nucleophilicity. nih.gov

Positioning within Furan-Isothiocyanate Chemistry

The chemical behavior of this compound is defined by the interplay of its constituent parts. Unlike furan-2-carbonyl isothiocyanate, it lacks the activating effect of an adjacent carbonyl group, making its isothiocyanate carbon less electrophilic. nih.gov Its structure, featuring a flexible methylene linker, positions it as an analogue to benzyl isothiocyanate, a well-studied aromatic ITC. This structural similarity suggests that its reactivity might be comparable to other arylaliphatic isothiocyanates.

In synthetic applications, this compound serves as a valuable reagent for introducing the furfuryl moiety into heterocyclic structures. Research has shown its utility in reacting with hydrazides to form hydrazinecarbothioamides, which are then cyclized to create triazole derivatives. mdpi.com It has also been employed in copper-catalyzed tandem annulation reactions to produce 2-iminothiazolidin-4-ones, highlighting its role as a building block for bioactive scaffolds. epa.gov The furan ring itself is less reactive toward electrophilic substitution than pyrrole (B145914) but more reactive than benzene (B151609), a characteristic that, combined with the reactivity of the isothiocyanate group, offers diverse possibilities for synthetic transformations. wikipedia.org

Current Gaps and Future Directions in Research

A review of the existing literature reveals a significant gap: while this compound is utilized as a synthetic intermediate, there is a notable lack of research focused on its own intrinsic biological properties. mdpi.comepa.gov The furan nucleus is a component of many compounds with established pharmacological activities, and isothiocyanates are a well-known class of chemopreventive and antimicrobial agents. jrespharm.comfoodandnutritionjournal.orgunc.edu The combination of these two moieties in a single, relatively simple molecule makes this compound a compelling candidate for biological screening.

Future research should therefore be directed towards a systematic investigation of the biological profile of this compound. Key areas for exploration include:

Antimicrobial Activity: Given that many isothiocyanates and furan derivatives exhibit antimicrobial effects, testing this compound against a panel of pathogenic bacteria and fungi is a logical next step. jrespharm.comalliedacademies.orgmdpi.com Comparative studies with other ITCs, such as allyl isothiocyanate and benzyl isothiocyanate, could provide valuable structure-activity relationship insights. mdpi.com

Anticancer Potential: The anticancer properties of ITCs are well-documented. nih.govresearchgate.net Evaluating the cytotoxicity of this compound against various cancer cell lines could uncover new therapeutic leads. jrespharm.comacs.org The importance of the isothiocyanatomethyl group for antiproliferative activity has been demonstrated in related heterocyclic systems like thiazoles, suggesting this could be a fruitful avenue of research. mdpi.com

Expanded Synthetic Applications: While used in some heterocyclic syntheses, the full synthetic potential of this compound remains to be explored. Its use in multicomponent reactions or in the synthesis of novel, complex molecular architectures inspired by natural products could yield compounds with unique properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(isothiocyanatomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c9-5-7-4-6-2-1-3-8-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXYINJACKJQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963599 | |

| Record name | 2-(Isothiocyanatomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4650-60-6 | |

| Record name | 2-(Isothiocyanatomethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4650-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furfuryl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004650606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isothiocyanatomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furfuryl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isothiocyanatomethyl Furan and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The creation of a suitable precursor molecule is a critical first step. Key intermediates include furan-2-carbaldehyde, which can be further modified, and furan-2-ylmethanamine (furfurylamine), which provides a direct route to the target functional group.

Furan-2-carbaldehyde, commonly known as furfural (B47365), is a foundational platform chemical that can be derived from renewable biomass. It serves as a versatile starting material for the synthesis of a wide array of furan (B31954) derivatives. Its aldehyde functional group allows for reductive amination to form furfurylamine (B118560) or reduction to furfuryl alcohol, which can then be converted to a leaving group for subsequent substitution.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furan. An optimized Vilsmeier protocol has been developed for the synthesis of deuterated furan-2-carbaldehyde (furan-2-carbaldehyde-d), which is valuable for isotopic labeling studies to elucidate reaction mechanisms or track metabolic pathways.

This one-step synthesis utilizes furan and a deuterated formylating agent, achieving quantitative yields. The process involves reacting furan with a pre-formed Vilsmeier reagent generated from deuterated dimethylformamide (DMF-d7) and a halogenating agent like oxalyl chloride or phosphoryl chloride. The use of DMF-d7 as the deuterium (B1214612) source makes it a highly efficient method for introducing the isotopic label specifically at the aldehyde position. The reaction has been demonstrated to produce the desired product with a high degree of deuteration (>99%) and purity (>96%).

Table 1: Optimized Vilsmeier Protocol for Furan-2-carbaldehyde-d

| Parameter | Condition |

|---|---|

| Starting Material | Furan |

| Formylating Agent | Deuterated Dimethylformamide (DMF-d7) |

| Activating Agent | Oxalyl Chloride ((COCl)₂) |

| Key Feature | DMF-d7 acts as the limiting reactant |

| Yield | Quantitative (>99%) |

| Purity | >96% |

| Deuteration Degree | >99% |

Furan-2-ylmethanamine, also known as furfurylamine, is the most direct precursor for synthesizing 2-(isothiocyanatomethyl)furan. This primary amine contains the complete furan-methyl skeleton and only requires the conversion of the amino group (-NH₂) into the isothiocyanate group (-NCS). Furfurylamine itself can be synthesized on a large scale via the reductive amination of furan-2-carbaldehyde. This approach is often favored for its efficiency, as the core structure is pre-formed, simplifying the final synthetic steps.

Synthesis of Furan-2-Carbaldehyde as a Key Intermediate

Incorporation of the Isothiocyanate Group

The introduction of the isothiocyanate functionality is the definitive step in the synthesis. This can be achieved either by converting a primary amine or by substituting a leaving group on the methyl position of the furan ring.

The conversion of a primary amine, such as furfurylamine, to an isothiocyanate is a well-established transformation in organic chemistry. Several reagents and conditions can be employed for this purpose.

A common and widely used method involves a two-step, one-pot process starting with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base like triethylamine. This reaction forms a dithiocarbamate (B8719985) salt intermediate in situ. The subsequent step involves the decomposition of this salt using a desulfurylating agent to yield the isothiocyanate. Various reagents can effect this transformation, including tosyl chloride, propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), and cyanuric chloride. This pathway avoids the use of highly toxic reagents.

Historically, thiophosgene (B130339) (CSCl₂) was a common reagent for this conversion. The reaction of a primary amine with thiophosgene directly produces the corresponding isothiocyanate. However, due to the high toxicity and volatile nature of thiophosgene, its use is now largely limited, and alternative, safer methods are preferred.

Table 2: Reagents for Converting Primary Amines to Isothiocyanates

| Method | Reagents | Key Features |

|---|

| Dithiocarbamate Decomposition | 1. Carbon Disulfide (CS₂), Base (e.g., Et₃N) 2. Desulfurylating Agent (e.g., TsCl, T3P®) | General, one-pot procedure; avoids highly toxic reagents. | | Thiophosgene Method | Thiophosgene (CSCl₂) | Direct conversion; highly effective but involves a very toxic reagent. | | Chlorothionoformate Method | Phenyl Chlorothionoformate, NaOH | A versatile method applicable in one-pot or two-step processes. |

An alternative synthetic strategy involves starting with a furan derivative that already possesses a methyl group or a hydroxymethyl group at the 2-position. This approach requires the selective activation of the methyl group, followed by nucleophilic substitution to introduce the isothiocyanate functionality.

A common precursor for this route is 2-(hydroxymethyl)furan (furfuryl alcohol). The hydroxyl group can be converted into a good leaving group, such as a halide (bromide or chloride) or a sulfonate ester. For example, treating furfuryl alcohol with reagents like thionyl bromide or phosphorus tribromide yields 2-(bromomethyl)furan. nbinno.comprepchem.com This brominated intermediate is highly reactive towards nucleophilic substitution. nbinno.com

The subsequent reaction of 2-(halomethyl)furan with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), can then be used to form the target molecule. organic-chemistry.org This Sₙ2 reaction involves the displacement of the halide by the thiocyanate anion. While this method can be effective, it is important to note that the high reactivity of intermediates like 2-(halomethyl)furan can sometimes lead to side reactions, such as polymerization or ring-opening, especially under harsh conditions. rsc.orgstackexchange.com Careful control of reaction parameters is therefore essential to achieve a good yield of the desired this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached through several methodologies that align with these principles, primarily focusing on the use of renewable starting materials, greener solvents, and more efficient catalytic systems.

A significant green approach begins with the synthesis of the precursor, furfurylamine. Traditionally derived from petroleum-based feedstocks, furfurylamine can now be produced from renewable biomass. Furfural, obtained from the dehydration of C5 sugars in hemicellulose from agricultural waste, serves as a key platform chemical. mdpi.commdpi.com The reductive amination of furfural or furfuryl alcohol over suitable catalysts is a common route to furfurylamine. rsc.org Recent advancements in biocatalysis offer an even more sustainable pathway, utilizing enzymes like transaminases for the amination of furan aldehydes under mild, aqueous conditions, which can be a scalable and cost-effective method. nih.gov

Once furfurylamine is obtained, its conversion to this compound is the next critical step. Conventional methods often employ toxic reagents like thiophosgene or carbon disulfide in volatile organic solvents. ijacskros.com Green alternatives focus on replacing these hazardous components. One promising method involves the reaction of the primary amine (furfurylamine) with carbon disulfide and a milder desulfurizing agent. A notable green procedure utilizes sodium persulfate (Na₂S₂O₈) as the oxidant in water, a benign solvent, under basic conditions. rsc.org This approach demonstrates good yields and tolerance for various functional groups. rsc.org

Another green technique that holds potential is phase-transfer catalysis (PTC). PTC can enhance reaction rates and facilitate reactions between reactants in immiscible phases (e.g., an aqueous solution of a thiocyanate salt and an organic solution of a furfuryl halide), potentially reducing the need for harsh solvents and enabling easier product separation. researchgate.net

The use of bio-derived, greener solvents is also a key aspect. Solvents like Cyrene™, derived from cellulose, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from furfural, are viable alternatives to traditional chlorinated or polar aprotic solvents. frontiersin.orgmdpi.com

Below is a comparative table of potential synthetic routes for this compound, highlighting the green chemistry aspects.

| Parameter | Traditional Method | Potential Green Method 1 | Potential Green Method 2 |

| Starting Material | Furfurylamine (petroleum-based) | Furfurylamine (from bio-based furfural) | Furfural (bio-based) |

| Reagents | Thiophosgene or CS₂, harsh base | CS₂, Sodium Persulfate (Na₂S₂O₈) | Biocatalyst (e.g., Transaminase) followed by green isothiocyanate synthesis |

| Solvent | Dichloromethane, Toluene | Water, Ethanol | Aqueous buffer, bio-derived solvents (e.g., Cyrene™) |

| Catalyst | None | None / Phase-Transfer Catalyst | Enzyme / Heterogeneous catalyst |

| Byproducts | Toxic sulfur compounds, organic waste | Sodium sulfate, recoverable solvents | Biodegradable waste, water |

| Energy Input | Potentially high temperatures | Mild to moderate temperatures | Mild (ambient) temperatures |

This table presents potential green routes based on established green methodologies for precursor synthesis and isothiocyanate formation.

Scale-Up Considerations and Industrial Synthesis Potential

The industrial-scale production of this compound presents both opportunities and challenges, heavily influenced by the economic viability of sustainable pathways and process engineering.

Raw Material Availability: The primary advantage for industrial potential lies in the increasing availability of furfural from non-food biomass, such as corn cobs and sugarcane bagasse. google.com This establishes a renewable and potentially low-cost feedstock supply chain. The development of efficient biorefineries capable of producing high-purity furfural and its derivatives is crucial for the economic feasibility of downstream products like this compound. nrel.gov

Process Design and Optimization: For large-scale synthesis, a shift from batch to continuous flow processing can offer significant advantages in terms of safety, consistency, and throughput. Continuous flow reactors, including microreactors, allow for precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly important for potentially exothermic reactions involved in isothiocyanate synthesis. researchgate.net The catalytic reductive amination of furfural to furfurylamine, for example, can be efficiently performed in a fixed-bed continuous flow system. rsc.org

Catalyst Selection and Recovery: The choice of catalyst is critical for industrial scale-up. For the hydrogenation and amination steps, heterogeneous catalysts (e.g., Raney® Nickel, supported noble metals) are preferred due to their ease of separation and potential for recycling, which reduces costs and waste. rsc.orgrsc.org Catalyst deactivation is a key challenge that must be addressed through process optimization and catalyst regeneration strategies.

Downstream Processing and Purification: The separation and purification of the final product from the reaction mixture is a major cost driver in industrial synthesis. Developing energy-efficient separation techniques, such as distillation or extraction using green solvents, is essential. If aqueous reaction media are used, managing the wastewater stream becomes a primary environmental and cost consideration.

The table below summarizes key parameters and challenges for the scale-up of this compound synthesis.

| Scale-Up Parameter | Considerations and Challenges |

| Feedstock | Sourcing high-purity, low-cost furfural from biomass; stability of the supply chain. |

| Reactor Type | Choice between batch reactors (flexibility) and continuous flow reactors (efficiency, safety). researchgate.net |

| Catalysis | Cost, lifespan, and recyclability of catalysts for precursor synthesis (e.g., hydrogenation/amination). |

| Heat Management | Control of exothermic reactions, especially during the formation of the isothiocyanate group. |

| Solvent Management | Selection of cost-effective and environmentally benign solvents; efficient solvent recovery and recycling systems. |

| Product Purification | Development of efficient and low-energy separation processes (e.g., distillation, extraction). |

| Waste Management | Treatment of aqueous and organic waste streams; minimization of byproducts. |

| Process Economics | Overall cost of goods, influenced by raw material price, energy consumption, and process yield. nrel.gov |

The industrial potential of this compound is intrinsically linked to the broader development of the bio-based chemical industry. As the production of furan platform chemicals becomes more established and cost-competitive, the large-scale synthesis of their derivatives, including this compound, will become increasingly viable.

Chemical Reactivity and Mechanistic Studies of 2 Isothiocyanatomethyl Furan

Electrophilic and Nucleophilic Reactions of the Isothiocyanate Group

The isothiocyanate (-N=C=S) group is a versatile functional group known for its electrophilic character at the central carbon atom. This makes it susceptible to attack by a wide range of nucleophiles. In the context of 2-(isothiocyanatomethyl)furan, this reactivity is central to its utility in the synthesis of various heterocyclic systems.

The reaction of isothiocyanates with nitrogen nucleophiles is a cornerstone of heterocyclic synthesis. These reactions typically proceed via an initial nucleophilic addition of the nitrogen atom to the electrophilic carbon of the isothiocyanate, forming a thiourea (B124793) intermediate. This intermediate can then undergo subsequent intramolecular cyclization, often with the elimination of a small molecule, to yield a stable heterocyclic ring.

The heterocyclization of furan-containing isothiocyanates with various nitrogen nucleophiles provides a direct route to a diverse array of heterocyclic compounds. researchgate.net Studies on the closely related furan-2-carbonyl isothiocyanate demonstrate its reaction with aliphatic and aromatic nitrogen nucleophiles to form heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, and thiadiazoles. researchgate.net This reactivity serves as a model for the expected behavior of this compound.

The general mechanism involves the addition of the nucleophile to the isothiocyanate, followed by a cyclization step. The specific heterocycle formed depends on the nature of the nitrogen nucleophile used. For example, condensation with compounds containing an N-C-N fragment like amidines or guanidines can lead to pyrimidines. bu.edu.eg Similarly, reactions with hydrazines or their derivatives are common routes to thiadiazoles or triazines. isres.orgijpsr.info The synthesis of imidazolidines can be achieved through reactions with diamines, such as N,N'-dimethylethylenediamine. nih.gov

Table 1: Examples of Heterocycle Synthesis from Furan (B31954) Isothiocyanates and Nitrogen Nucleophiles Based on the reactivity of analogous furan isothiocyanates.

| Nitrogen Nucleophile | Resulting Heterocycle | General Reaction Type |

| Hydrazine derivatives | Triazoles, Thiadiazoles | Addition-Cyclization researchgate.netisres.org |

| Amidines, Guanidines | Pyrimidines | Addition-Cyclization researchgate.netbu.edu.eg |

| Semicarbazides | Oxadiazines, Triazines | Addition-Cyclization researchgate.net |

| Diamines (e.g., Ethylene diamine) | Imidazolidines | Addition-Cyclization researchgate.netnih.gov |

Isothiocyanates can participate in tandem or domino reactions, where a single synthetic operation generates multiple chemical bonds and rings in one pot. nih.gov These processes are highly efficient for building complex molecular architectures. For instance, the interaction of an isothiocyanate with a bifunctional nucleophile can initiate a sequence of reactions leading to fused heterocyclic systems. An example of such a process involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile, which results in the formation of a condensed system containing both pyrimidine (B1678525) and imidazole (B134444) rings. nih.gov This highlights the potential of the isothiocyanate group in this compound to act as an initiator for complex cyclization cascades.

While reactions with nitrogen and oxygen nucleophiles are more common, the electrophilic carbon of the isothiocyanate group can also react with carbon nucleophiles. researchgate.net Active methylene (B1212753) compounds, such as malononitrile (B47326) and its derivatives, can act as carbon nucleophiles. researchgate.net The reaction of an aroyl isothiocyanate with malononitrile has been reported, demonstrating the feasibility of C-C bond formation at the isothiocyanate carbon. researchgate.net These reactions often require a base to deprotonate the active methylene compound, generating a carbanion that subsequently attacks the isothiocyanate.

Cyclization Reactions with Nitrogen Nucleophiles for Heterocycle Formation

Reactivity of the Furan Ring System

The furan ring is an aromatic, π-electron-rich heterocycle. chemicalbook.com The oxygen atom contributes a lone pair of electrons to the aromatic system, increasing the electron density on the ring carbons. pharmaguideline.com This makes the furan ring significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com However, the lower resonance energy of furan compared to benzene means it is also more susceptible to ring-opening reactions, particularly under strong acidic conditions. acs.org

Due to its π-rich nature, furan readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. youtube.comscribd.com The substitution occurs preferentially at the C2 (α) position, and if that is occupied, at the C5 position. chemicalbook.compearson.com This regioselectivity is governed by the stability of the carbocation intermediate (the sigma complex) formed during the reaction. chemicalbook.com Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, providing greater stabilization than attack at the C3 (β) position, which only allows for two resonance structures. chemicalbook.com

In this compound, the C2 position is occupied by the substituent. Therefore, electrophilic attack would be expected to occur primarily at the C5 position. The -CH2NCS group is generally considered to be electron-withdrawing, which would deactivate the ring towards electrophilic substitution compared to unsubstituted furan, but the C5 position remains the most likely site for reaction.

Table 2: Common Electrophilic Substitution Reactions on the Furan Ring

| Reaction | Reagents | Expected Product on Furan |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 2-Nitrofuran uobaghdad.edu.iq |

| Halogenation (Bromination) | Bromine in Dioxane | 2-Bromofuran pearson.com |

| Sulfonation | SO₃/Pyridine complex | Furan-2-sulfonic acid youtube.comuobaghdad.edu.iq |

| Friedel-Crafts Acylation | Acetic anhydride (B1165640) / SnCl₄ | 2-Acetylfuran (B1664036) uobaghdad.edu.iq |

Ring-Opening Reactions and Stability under Varied Conditions

The stability of this compound is dictated by the chemical properties of both the furan ring and the isothiocyanate functional group. The furan ring, while aromatic, possesses a lower resonance energy than benzene, rendering it susceptible to reactions that disrupt its aromaticity. Under various conditions, the molecule can undergo ring-opening reactions, significantly altering its structure and properties.

The furan ring is vulnerable to oxidation, which can lead to the formation of electrophilic intermediates such as epoxides or cis-enediones nih.gov. These reactive species can subsequently react with cellular nucleophiles, a process that underlies the toxicity of some furan-containing compounds nih.gov. The stability of the furan moiety is also compromised at high temperatures. Pyrolysis studies on furan and its alkylated derivatives have shown that they decompose at temperatures between 1050 and 1270 K through unimolecular ring breakdown reactions, with a primary pathway being the loss of carbon monoxide caltech.edu.

Furthermore, the furan ring can be opened under catalytic conditions. For instance, Density Functional Theory (DFT) studies on the reaction of furan on a Palladium (Pd) surface have shown that upon hydrogenation of the α-carbon, the ring becomes susceptible to facile opening rsc.org. Strong acids can also catalyze the hydrolysis of the furan ring, leading to the formation of dicarbonyl compounds.

The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety. It readily reacts with nucleophiles such as amines, alcohols, and thiols. Under aqueous conditions, especially at non-neutral pH, it can hydrolyze to form the corresponding amine (furfurylamine), carbon dioxide, and hydrogen sulfide. The stability of the isothiocyanate is therefore highly dependent on the pH, temperature, and presence of nucleophiles in the medium. The combination of these two reactive moieties in one molecule suggests that this compound is a relatively unstable compound that must be handled under controlled, typically anhydrous and neutral, conditions to prevent degradation.

| Condition | Effect on Furan Ring | Effect on Isothiocyanate Group | Overall Impact on Stability |

| Acidic pH | Potential for hydrolysis and polymerization | Hydrolysis to amine | Low stability |

| Basic pH | Generally stable, but can react with strong bases | Hydrolysis to amine; reaction with nucleophiles | Low stability |

| Oxidizing Agents | Ring oxidation to form reactive intermediates (epoxides, enediones) nih.gov | Potential for oxidation of sulfur | Low stability |

| High Temperature | Unimolecular ring breakdown, loss of CO caltech.edu | Potential for thermal decomposition/rearrangement | Low stability |

| Nucleophiles | Generally stable | Rapid reaction to form thioureas, thiocarbamates, etc. | Reacts, does not remain stable |

| Catalytic Hydrogenation | Ring hydrogenation and potential ring-opening rsc.org | Reduction to methylamine (B109427) derivative | Reacts, does not remain stable |

Mechanistic Pathways of Furan Formation and Degradation relevant to Isothiocyanate Derivatization

The synthesis of this compound is intrinsically linked to the formation of the furan ring from biomass, as this is the primary industrial source of furan derivatives. The degradation of the furan ring is also a critical consideration for its stability and reactivity.

Degradation of the furan ring can occur through several pathways. As mentioned, oxidation can lead to ring-opening nih.gov. Another significant degradation pathway, particularly for furfural (B47365) and related compounds, is polymerization or resinification, especially under acidic conditions rsc.orgresearchgate.net. These side-reactions compete with the desired furan formation during biomass processing and can impact the purity and yield of the final product nih.gov.

The conversion of aldoses, such as xylose and arabinose (aldopentoses), into functionalized furans like 2-furfural is a key industrial process nih.gov. The mechanism is more complex compared to the conversion of ketoses. Aldose conversion to furan derivatives is generally less favored than competing polymerization reactions because it requires an initial isomerization step or a ring contraction rsc.orgresearchgate.net.

The widely accepted mechanism for aldose dehydration begins with the acid-catalyzed isomerization of the aldose (e.g., xylose) into the corresponding ketose (e.g., xylulose) rsc.orgresearchgate.net. This isomerization can be promoted by Lewis acid catalysts (e.g., CrCl₃) which facilitate a hydride shift, or by boric acids that promote an enediol intermediate rsc.orgresearchgate.net. Once the ketose is formed, it undergoes a series of dehydration steps, cyclization, and final dehydration to yield the furan ring structure nih.gov.

The acid-catalyzed dehydration of monosaccharides is the core mechanism for producing 2-furfural (from pentoses) and 5-hydroxymethylfurfural (B1680220) (5-HMF) (from hexoses) nih.govconsensus.app. The process involves the elimination of three molecules of water.

For ketoses (like fructose (B13574) or the intermediate xylulose), the transformation to furan derivatives is thought to proceed through cyclic intermediates nih.govrsc.org. The mechanism involves:

Protonation of a hydroxyl group.

Elimination of a water molecule to form a carbocation intermediate.

A series of subsequent dehydration and cyclization steps.

Intermediates and transition states are crucial in defining the reaction pathways for both the formation and subsequent reactions of the furan ring in this compound.

In Furan Formation: During the conversion of saccharides, cyclic intermediates are key to the dehydration cascade nih.govrsc.org. The transition states for the dehydration steps involve protonated hydroxyl groups, facilitating the loss of water. The isomerization of aldoses to ketoses proceeds through an enediol intermediate or via a hydride shift, with the transition state stabilized by a catalyst researchgate.net.

In Furan Degradation/Reactivity: The oxidation of the furan ring proceeds through highly reactive and electrophilic intermediates like epoxides or cis-enediones nih.gov. The stability and reactivity of these intermediates determine the ultimate fate of the molecule and its potential toxicity. In catalytic hydrogenation and ring-opening on metal surfaces, a partially hydrogenated hydrofuran species is a key reactive intermediate whose fate determines the selectivity towards full hydrogenation or ring-opening rsc.org. The transition states for these reactions involve the interaction of the furan ring with the catalyst surface. The isothiocyanate group itself is a versatile intermediate for synthesis, enabling the construction of various N-heterocycles rsc.org.

Intramolecular Rearrangements and Cycloadditions

The dual functionality of this compound allows for a rich chemistry involving both intramolecular rearrangements and cycloaddition reactions.

The furan ring's relatively low aromaticity allows it to act as a diene in [4+2] Diels-Alder cycloadditions quimicaorganica.orgrsc.org. It can react with various dienophiles, although this reactivity can be a pathway for degradation, for instance, via cycloaddition with singlet oxygen rsc.org. The isothiocyanate group, with its C=N and C=S double bonds, can also participate in cycloaddition reactions, for example, [2+3] cycloadditions with azides to form triazoles researchgate.net. The presence of both moieties could potentially lead to complex intramolecular cycloadditions if a suitable dienophile or dipolarophile is present elsewhere in the molecule or introduced via a reaction.

Intramolecular rearrangements are also possible. Furan derivatives are known to undergo rearrangements, such as the oxidative furan-to-indole rearrangement of 2-(2-aminobenzyl)furans nih.gov. While not directly applicable to this compound, this demonstrates the potential for skeletal reorganization of the furan system under specific conditions. The isothiocyanate group itself is not typically prone to intramolecular rearrangements unless other reactive groups are nearby. However, acyl isothiocyanates are known to undergo thermal 1,3-shifts of the acyl group researchgate.net.

| Reaction Type | Participating Moiety | Description | Potential Outcome for this compound |

| [4+2] Cycloaddition | Furan Ring | Acts as a diene with a dienophile (e.g., maleic anhydride, singlet oxygen). | Formation of an oxanorbornene adduct. Can be a degradation pathway rsc.org. |

| [2+3] Cycloaddition | Isothiocyanate | Acts as a dipolarophile with 1,3-dipoles (e.g., azides). | Formation of heterocyclic rings like thiadiazoles or triazoles researchgate.net. |

| Oxidative Rearrangement | Furan Ring | Skeletal rearrangement under oxidative conditions. | Potential for complex structural transformations, though specific pathways are not documented nih.gov. |

Computational Chemistry and Mechanistic Elucidation (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for elucidating the complex reaction mechanisms associated with this compound . DFT allows for the calculation of molecular geometries, reaction energies, and the structures of transition states, providing deep insight into chemical reactivity that can be difficult to obtain experimentally riken.jp.

For this compound, DFT can be applied to several key areas:

Reaction Mechanisms: DFT studies can map the potential energy surfaces for reactions such as cycloadditions, ring-opening, and reactions with nucleophiles. For example, DFT has been used to study the mechanisms of [8+2] cycloadditions of dienylfurans, comparing concerted and stepwise pathways pku.edu.cn. It has also been used to model the hydrogenation and ring-opening of furan on catalyst surfaces, identifying key intermediates and determining reaction energy barriers rsc.org. This approach could be used to predict whether a Diels-Alder reaction on the furan ring or a nucleophilic attack at the isothiocyanate is more favorable under given conditions.

Electronic Structure and Reactivity: DFT can be used to calculate local reactivity descriptors, such as Fukui functions, to predict the most reactive sites in the molecule mdpi.com. This would confirm the electrophilic nature of the isothiocyanate carbon and identify the nucleophilic and electrophilic sites on the furan ring, guiding the prediction of its behavior in various reactions.

Stability and Degradation: By calculating the energy barriers for different degradation pathways (e.g., oxidation, hydrolysis, thermal decomposition), DFT can help to understand the compound's stability under varied conditions. For instance, the transition state energies for ring-opening versus hydrogenation could be compared to predict reaction selectivity rsc.org.

Structure Activity Relationship Sar Studies of 2 Isothiocyanatomethyl Furan Derivatives

Modulation of Biological Activities through Structural Modifications

The biological profile of 2-(isothiocyanatomethyl)furan derivatives can be finely tuned through strategic structural alterations. The position of the isothiocyanate group, the length of the linker connecting it to the furan (B31954) ring, and the nature of substituents on the furan ring itself all play a significant role in modulating activity.

The spatial arrangement of the reactive isothiocyanate (-NCS) group is a critical determinant of biological activity. While direct SAR studies on the positional isomers of isothiocyanatomethylfuran are not extensively documented, principles from related isothiocyanate-bearing heterocyclic and aromatic compounds suggest that the location of the electrophilic -NCS moiety significantly influences interactions with biological targets. For many bioactive compounds, the precise positioning of a reactive group is essential for optimal engagement with amino acid residues within an enzyme's active site or a receptor's binding pocket.

Table 1: Illustrative Impact of Linker Length on Biological Activity of Arylalkyl Isothiocyanates

| Compound | Linker Length (n) | Relative Potency |

|---|---|---|

| Benzyl (B1604629) isothiocyanate | 1 | Base |

| Phenethyl isothiocyanate | 2 | Increased |

| Phenylpropyl isothiocyanate | 3 | Variable |

| Phenylbutyl isothiocyanate | 4 | Increased |

Note: This table is illustrative and based on general findings for arylalkyl isothiocyanates to infer potential trends for furan-based analogs.

The introduction of various substituents onto the furan ring can dramatically alter the electronic properties, steric profile, and lipophilicity of this compound derivatives, thereby influencing their biological activity. Strategic placement of electron-donating or electron-withdrawing groups can modulate the reactivity of the furan ring and the isothiocyanate moiety. nih.gov

For example, the addition of a bromine atom at the 5-position of a furan ring in other classes of bioactive molecules has been shown to increase inhibitory activity against protein tyrosine kinases. mdpi.com However, the introduction of a second bromine at the 4-position can lead to a loss of activity, indicating that both the nature and position of the substituent are critical. mdpi.com In other furan-containing compounds, the presence of an acetyl group at the 2-position and a bromomethyl group at the 3-position were found to be crucial for cytotoxic activity and selectivity. utripoli.edu.ly The absence of the acetyl group led to a marked decrease in activity. utripoli.edu.ly

Table 2: Effect of Furan Ring Substituents on Biological Activity in Various Furan Derivatives

| Parent Scaffold | Substituent | Position | Observed Effect on Activity |

|---|---|---|---|

| Furan-2-yl(phenyl)methanone | -Br | 5 | Increased PTK Inhibition mdpi.com |

| Furan-2-yl(phenyl)methanone | -Br | 4,5 | Decreased PTK Inhibition mdpi.com |

| Benzofuran (B130515) derivative | -COCH3 | 2 | Essential for Cytotoxicity utripoli.edu.ly |

| Benzofuran derivative | -CH2Br | 3 | Essential for Cytotoxicity utripoli.edu.ly |

| α-Furfuryl-2-alkylaminophosphonate | Electron-releasing group | - | Promoted Plant Growth nih.gov |

| α-Furfuryl-2-alkylaminophosphonate | Electron-withdrawing group | - | Inhibited Plant Growth nih.gov |

Pharmacophore Identification and Ligand Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound derivatives, this involves pinpointing the key structural motifs that govern their interaction with biological targets.

The biological activity of isothiocyanates is often attributed to the electrophilic nature of the -NCS group, which can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. nih.gov Therefore, the isothiocyanate moiety itself is a critical pharmacophoric feature.

In addition to the reactive isothiocyanate group, the furan ring likely serves as a crucial scaffold that orients the molecule within a binding site. The furan ring's aromaticity and the presence of the heteroatom can contribute to various non-covalent interactions, including hydrogen bonding and π-π stacking, which are vital for ligand recognition and binding affinity. The electron-rich nature of the furan ring can facilitate interactions with biological targets. ijabbr.com

A general pharmacophore model for a this compound derivative would likely include:

An electrophilic center corresponding to the isothiocyanate carbon.

A hydrogen bond acceptor feature associated with the furan oxygen.

A hydrophobic/aromatic region defined by the furan ring.

Specific spatial relationships between these features dictated by the methylene (B1212753) linker.

The design of novel ligands based on this pharmacophore would involve maintaining these key features while modifying other parts of the molecule to enhance properties like selectivity, potency, and pharmacokinetic profiles.

Conformational Analysis and its Implications for Activity

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound derivatives is essential for understanding how they adopt specific spatial arrangements to interact optimally with their biological targets.

The flexibility of the methylene linker allows the isothiocyanate group to adopt various orientations relative to the furan ring. Computational and experimental studies on related furan-containing molecules, such as N-methylfuran-2-carboxamide, have shown that the furan ring can influence the conformational preferences of adjacent side chains. nih.gov In that specific case, an intramolecular hydrogen bond contributes to a more rigid, eclipsed conformation. nih.gov While the isothiocyanatomethyl group does not form a hydrogen bond in the same manner, the electronic and steric properties of the furan ring will still influence the rotational energy barrier of the linker, favoring certain conformations over others.

The preferred conformation of a this compound derivative will determine the spatial presentation of its pharmacophoric features. A conformation that aligns the electrophilic isothiocyanate group and the furan ring in a manner complementary to the target's binding site will lead to higher affinity and, consequently, greater biological activity. Understanding these conformational preferences is therefore critical for the rational design of more effective derivatives.

Biological and Biomedical Applications of 2 Isothiocyanatomethyl Furan Derivatives

Antimicrobial Research and Development

The antimicrobial potential of furan (B31954) derivatives and isothiocyanates has been widely recognized. rsc.orgnih.gov Isothiocyanates, organic compounds containing the functional group –N=C=S, are known for their antimicrobial, anti-inflammatory, and anticancer properties. rsc.org Furan, a five-membered aromatic ring with one oxygen atom, is a structural component in many compounds with demonstrated biological activity, including antibacterial, antifungal, and antiviral effects. ijabbr.comamazonaws.com The combination of these two moieties in 2-(isothiocyanatomethyl)furan derivatives suggests a promising area for antimicrobial drug discovery.

Research into furan-containing compounds has demonstrated their efficacy against a spectrum of bacteria. For instance, derivatives of 2,4-disubstituted furan have shown notable antibacterial activity, particularly against Escherichia coli and Proteus vulgaris. ijabbr.com Similarly, a novel ARY furan derivative exhibited significant action against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. ijabbr.com

The isothiocyanate group also contributes significantly to antibacterial properties. Studies on various isothiocyanates have shown their effectiveness against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, benzyl (B1604629) isothiocyanate has been found to be highly active against Gram-negative bacteria. The antimicrobial action of isothiocyanates is often attributed to their ability to disrupt bacterial cell membrane integrity. nih.gov

While direct studies on this compound are limited, the activity of related furan and isothiocyanate compounds suggests its potential as a broad-spectrum antibacterial agent. A study on carbamothioyl-furan-2-carboxamide derivatives, which share structural similarities, reported significant antimicrobial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com The enhanced lipophilicity due to the aromatic furan moiety is believed to contribute to this activity. mdpi.com

Table 1: Antibacterial Activity of Selected Furan and Isothiocyanate Derivatives

| Compound/Derivative | Target Bacteria | Observed Effect |

| 2,4-disubstituted furan derivatives | Escherichia coli, Proteus vulgaris | Superior antibacterial activity. ijabbr.com |

| ARY furan derivative | Escherichia coli, Staphylococcus aureus | Significant action against both bacteria. ijabbr.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Demonstrated antibacterial activity. ijabbr.com |

| Carbamothioyl-furan-2-carboxamide derivatives | Staphylococcus aureus, Escherichia coli | Significant inhibition. mdpi.com |

| Benzyl isothiocyanate | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective with MIC values ranging from 2.9 to 110 µg·mL−1. nih.gov |

This table presents data on related furan and isothiocyanate compounds due to the limited direct research on this compound.

The antifungal properties of isothiocyanates and furan derivatives are also well-documented. nih.govnih.gov Various isothiocyanates have demonstrated both fungistatic and fungitoxic activities against a range of plant pathogens. nih.gov For instance, 2-phenylethyl isothiocyanate has been shown to be an effective antifungal compound against Alternaria alternata. nih.gov

A study on a series of furan-3-carboxamides revealed significant in vitro antimicrobial activity against yeast and filamentous fungi. nih.gov Furthermore, carbamothioyl-furan-2-carboxamide derivatives exhibited more prominent antifungal activity compared to their antibacterial effects, with significant inhibition against fungal strains like Fusarium bracchygibossum and Aspergillus niger. mdpi.com

Table 2: Antifungal Activity of Selected Furan and Isothiocyanate Derivatives

| Compound/Derivative | Target Fungi | Observed Effect |

| Furan-3-carboxamides | Yeast and filamentous fungi | Significant in vitro antimicrobial activity. nih.gov |

| Carbamothioyl-furan-2-carboxamide derivatives | Fusarium bracchygibossum, Aspergillus niger | Significant inhibition. mdpi.com |

| 2-Phenylethyl isothiocyanate | Alternaria alternata | Effective antifungal activity with a MIC of 1.22 mmol/L. nih.gov |

This table presents data on related furan and isothiocyanate compounds due to the limited direct research on this compound.

Anticancer and Antitumor Drug Discovery

Furan derivatives have garnered significant attention in oncology research for their potential as anticancer agents. amazonaws.com The furan ring system is a core component of many small molecules with biological activity, and furan-2-carboxamide derivatives, in particular, have shown strong cytotoxic effects against various cancer cell lines with minimal toxicity to normal cells. amazonaws.com Isothiocyanates are also well-established as potent cancer chemopreventive agents, known to inhibit the proliferation of various cancer cell lines. researchgate.netnih.govfrontiersin.org

While direct data on the antiproliferative effects of this compound on the specified cell lines is limited, research on closely related structures provides valuable insights. A study on a series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant anticancer activity against human cancer cell lines including HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). mdpi.comnih.gov In this study, the p-tolylcarbamothioyl)furan-2-carboxamide derivative showed the highest anticancer activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with a cell viability of 33.29%. mdpi.com

Other isothiocyanates have also been extensively studied for their cytotoxicity against these cell lines. For instance, sulforaphene, an isothiocyanate, exhibited an IC50 value of 33.8 μM on HepG2 cells after 72 hours of incubation. nih.govnih.gov Benzyl isothiocyanate (BITC) has shown a cytotoxic effect on MCF-7 cancer cells with an EC50 value of 23.4 μM. biointerfaceresearch.com

Table 3: Antiproliferative Activity of Selected Furan and Isothiocyanate Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Concentration/IC50/EC50 | Observed Effect |

| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | 20 μg/mL | Cell viability of 33.29%. mdpi.com |

| p-tolylcarbamothioyl)furan-2-carboxamide | Huh-7 | 20 μg/mL | Cell viability of 45.09%. nih.gov |

| p-tolylcarbamothioyl)furan-2-carboxamide | MCF-7 | 20 μg/mL | Cell viability of 41.81%. nih.gov |

| Sulforaphene | HepG2 | 33.8 μM (IC50) | Significant cytotoxicity. nih.govnih.gov |

| Benzyl isothiocyanate (BITC) | MCF-7 | 23.4 μM (EC50) | Cytotoxic effect. biointerfaceresearch.com |

This table presents data on related furan and isothiocyanate compounds due to the limited direct research on this compound.

A crucial aspect of cancer chemotherapy is the selective targeting of tumor cells while minimizing damage to healthy cells. Research on some isothiocyanates suggests a degree of selectivity. For example, benzyl isothiocyanate (BITC) was found to induce slight cytotoxicity towards normal human fibroblast cells compared to its effect on MCF-7 cancer cells. biointerfaceresearch.com Similarly, a study on carbamothioyl-furan-2-carboxamide derivatives noted their cytotoxic effects on human liver carcinoma cells alongside human normal retina pigmented epithelial cells, implying the need for further investigation into their selectivity. amazonaws.com The development of derivatives with enhanced specificity and selectivity remains a key objective in the field.

Mechanisms of Action in Cancer Cells

The anticancer properties of this compound derivatives are attributed to a variety of mechanisms that disrupt the normal cellular processes of cancer cells, leading to their death and the inhibition of tumor growth. These mechanisms primarily involve the inhibition of critical enzymes and the induction of programmed cell death, known as apoptosis, along with the modulation of the cell cycle.

Enzyme Inhibition

While direct evidence specifically detailing the inhibitory effects of this compound on GMP synthetase and PI3Kgamma is limited, the broader class of isothiocyanates (ITCs) has been shown to interact with various cellular enzymes. The high reactivity of the isothiocyanate group (-N=C=S) allows it to form covalent bonds with sulfhydryl groups of cysteine residues in proteins, which can lead to the alteration of enzyme structure and function.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. mdpi.com Some studies have suggested that certain ITCs can modulate the PI3K pathway, which plays a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. mdpi.comnih.gov Specifically, PI3Kγ, an isoform of PI3K, has been identified as a key player in tumor-associated myeloid cells, and its inhibition can have anti-angiogenic effects. mdpi.com While direct inhibition of PI3Kgamma by this compound has not been explicitly demonstrated, the known activity of ITCs on the broader PI3K pathway suggests a potential mechanism for its anticancer effects.

Apoptosis Induction and Cell Cycle Modulation

A significant body of research demonstrates that isothiocyanates are potent inducers of apoptosis in various cancer cell lines. nih.govnih.govresearchgate.net This programmed cell death is a key mechanism for eliminating cancerous cells without inducing an inflammatory response. ITCs have been observed to trigger apoptosis through multiple cellular targets. researchgate.net

Furthermore, ITCs are known to modulate the cell cycle, often causing an arrest at the G2/M phase. nih.govresearchgate.netscbt.com This disruption of the normal cell division process prevents cancer cells from proliferating. The table below summarizes the effects of various isothiocyanates on different cancer cell lines, providing insights into the potential activities of this compound derivatives.

Induction of Apoptosis and Cell Cycle Arrest by Isothiocyanates in Various Cancer Cell Lines

| Isothiocyanate | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Allyl-ITC (AITC) | HL-60 (Human promyelocytic leukemia) | Induces G2/M arrest | nih.gov |

| Benzyl-ITC (BITC) | HL-60 (Human promyelocytic leukemia) | Effective in apoptosis induction | nih.gov |

| Phenethyl-ITC (PEITC) | HL-60 (Human promyelocytic leukemia) | Effective in apoptosis induction | nih.gov |

| Various ITCs | HeLa (Human cervical cancer) | Delay cell cycle progression | scbt.com |

| Benzyl isothiocyanate (BITC) | Canine lymphoma and leukemia cells | Induces caspase-dependent apoptosis | mdpi.com |

Anti-inflammatory and Immunomodulatory Potential

Beyond their anticancer properties, derivatives of this compound are also being investigated for their potential to modulate the immune system and reduce inflammation. These effects are mediated through the inhibition of inflammatory signaling molecules and the regulation of key cellular pathways.

Inhibition of Inflammatory Mediators

Chronic inflammation is a known driver of many diseases, including cancer. The ability of a compound to inhibit the production of inflammatory mediators is a key indicator of its anti-inflammatory potential. Research on various isothiocyanates has shown that they can suppress the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov The table below presents findings on the inhibition of PGE2 by different isothiocyanates.

Inhibition of Prostaglandin E2 (PGE2) Production by Isothiocyanates

| Isothiocyanate | System/Cell Line | Inhibitory Effect on PGE2 | Reference |

|---|---|---|---|

| Phenyl ITC | Human COX-2 enzyme | Significant inhibitory activity | nih.gov |

| 2-Methoxyphenyl ITC | Human COX-2 enzyme | Significant inhibitory activity | nih.gov |

| 3-(Methylsulfanyl)propyl ITC | Human COX-2 enzyme | Significant inhibitory activity | nih.gov |

Regulation of Signaling Pathways

The anti-inflammatory and immunomodulatory effects of this compound derivatives are also linked to their ability to regulate intracellular signaling pathways. Two such pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathways.

The MAPK signaling cascade is involved in a wide range of cellular processes, including inflammation. nih.gov Studies have shown that isothiocyanates can modulate various components of the MAPK pathway, thereby influencing the inflammatory response. nih.govnih.gov

PPAR-γ is a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism. nih.govnih.govmdpi.com Activation of PPAR-γ can lead to the suppression of inflammatory gene expression. Phenethyl isothiocyanate (PEITC), a related ITC, has been shown to ameliorate obesity-induced inflammation by modulating the mTOR/AMPK/PPARγ pathway. nih.gov This suggests that this compound derivatives may exert anti-inflammatory effects through the activation of PPAR-γ.

Applications in Other Therapeutic Areas

The versatile chemical structure of the furan ring, a core component of this compound, has led to its incorporation into a wide range of therapeutic agents. researchgate.netwisdomlib.orgutripoli.edu.ly While the primary focus of this article is on the anticancer and anti-inflammatory applications of this compound derivatives, the broader family of furan-containing compounds has demonstrated efficacy in several other therapeutic areas. These include:

Antimicrobial Activity: Furan derivatives have been developed as antibacterial and antifungal agents. researchgate.netutripoli.edu.ly

Antiviral Activity: Certain compounds containing a furan moiety have shown promise as antiviral drugs. researchgate.netutripoli.edu.ly

Cardiovascular Effects: The furan nucleus is present in some drugs used to treat cardiovascular conditions. wisdomlib.org

Analgesic Properties: Some furan derivatives have been investigated for their pain-relieving effects. researchgate.net

These diverse applications highlight the therapeutic potential of the furan scaffold and suggest that this compound and its derivatives may have a broader range of pharmacological activities that warrant further investigation.

Anticonvulsant Activity

The furan ring is a structural motif found in various compounds investigated for their anticonvulsant properties. utripoli.edu.ly Research has shown that certain furan derivatives can modulate the central nervous system, suggesting a potential avenue for the development of new antiepileptic drugs. nih.gov While direct studies on this compound derivatives are not extensively documented, the broader class of furan-containing molecules has shown promise.

For instance, studies on substituted furochromone, benzofuran (B130515), and flavone (B191248) derivatives have demonstrated anticonvulsant effects in preclinical models such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electric shock (MES) induced seizure tests. nih.gov In one study, several compounds containing a furan or benzofuran ring showed 100% protection in the scPTZ model at a dose of 300 mg/kg. nih.gov These findings indicate that the furan nucleus can serve as a scaffold for designing compounds with potential anticonvulsant activity. The specific contribution of an isothiocyanatomethyl group at the 2-position of the furan ring to this activity remains an area for future investigation.

Table 1: Anticonvulsant Activity of Selected Furan Derivatives

| Compound Class | Test Model | Activity | Reference |

|---|---|---|---|

| Furochromone Derivatives | scPTZ | 100% protection at 300 mg/kg for select compounds | nih.gov |

| Benzofuran Derivatives | scPTZ | 100% protection at 300 mg/kg for select compounds | nih.gov |

Cardiovascular Applications

On the other hand, isothiocyanates derived from cruciferous vegetables, such as sulforaphane (B1684495), have been extensively studied for their cardioprotective effects. nih.gov These compounds have been shown to improve cardiac function, reduce hypertrophy and fibrosis, and protect against various forms of heart damage in animal models. nih.gov The beneficial effects are often attributed to their ability to mitigate oxidative stress and inflammation. nih.gov The potential cardiovascular effects of a compound combining a furan moiety with an isothiocyanate group, such as this compound, are not yet characterized and would likely depend on the interplay between the biological activities of each component.

Bioavailability, Metabolism, and Pharmacokinetics of Derivatives

The bioavailability, metabolism, and pharmacokinetics of a compound are critical determinants of its therapeutic potential. For derivatives of this compound, these properties would be influenced by both the furan ring and the isothiocyanate group.

The metabolism of furan-containing xenobiotics often involves oxidation of the furan ring, a reaction that can generate reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov This metabolic activation is a key factor in the potential toxicity of some furan compounds. nih.gov For example, 2-methylfuran (B129897) is metabolized by cytochrome P-450 enzymes to a reactive metabolite, acetylacrolein, which can covalently bind to cellular proteins. nih.gov

Advanced Research Techniques and Methodologies

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental for confirming the identity and purity of 2-(isothiocyanatomethyl)furan. Each technique provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, specific chemical shifts and coupling patterns would be expected for the protons on the furan (B31954) ring and the methylene (B1212753) (-CH₂-) group. For instance, in furan derivatives, protons typically appear in the aromatic region, with distinct signals for the protons at positions 3, 4, and 5. The methylene protons adjacent to the isothiocyanate group would present a characteristic singlet or a more complex pattern depending on neighboring atoms. ¹³C NMR provides information on the carbon skeleton, with a key signal expected for the carbon of the isothiocyanate group (-N=C=S) in the range of 120-140 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The most prominent and characteristic absorption band for this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears around 2000-2200 cm⁻¹. Other significant bands would include C-H stretching from the furan ring and the methylene group, C=C stretching of the aromatic ring, and the C-O-C stretching of the furan ether linkage.